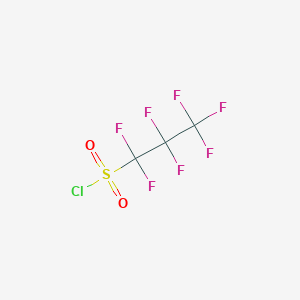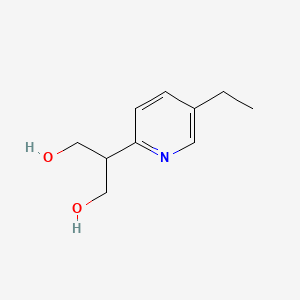
N-Formyl Duloxetine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Duloxetine typically involves the formylation of Duloxetine. One common method is the reaction of Duloxetine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl Duloxetine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-carboxyl Duloxetine.
Reduction: Formation of N-methyl Duloxetine.
Substitution: Formation of various N-substituted Duloxetine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Formyl Duloxetine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to Duloxetine.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new drug formulations and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of N-Formyl Duloxetine is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the inhibition of serotonin and norepinephrine transporters at the presynaptic neuron . The formyl group may influence the binding affinity and selectivity of the compound for these transporters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Duloxetine: The parent compound, used primarily as an antidepressant and anxiolytic.
N-Methyl Duloxetine: A derivative with a methyl group instead of a formyl group.
N-Nitroso Duloxetine: A derivative with a nitroso group, studied for its potential carcinogenic effects
Uniqueness
This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C19H19NO2S |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]formamide |
InChI |
InChI=1S/C19H19NO2S/c1-20(14-21)12-11-18(19-10-5-13-23-19)22-17-9-4-7-15-6-2-3-8-16(15)17/h2-10,13-14,18H,11-12H2,1H3/t18-/m0/s1 |
InChI-Schlüssel |
VXTKMAMQYXCKAM-SFHVURJKSA-N |
Isomerische SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |
Kanonische SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


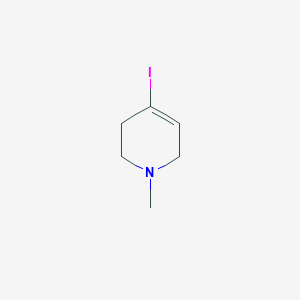
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
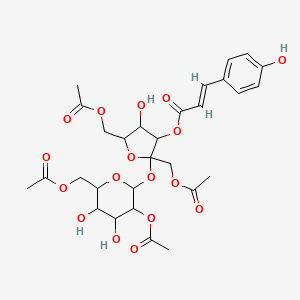

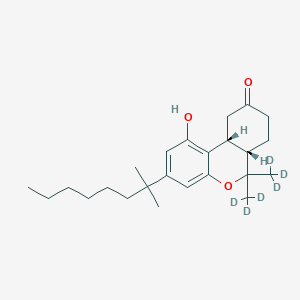
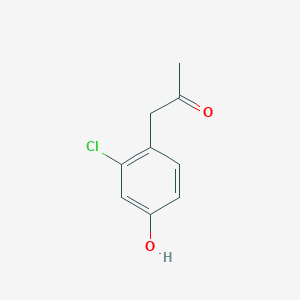

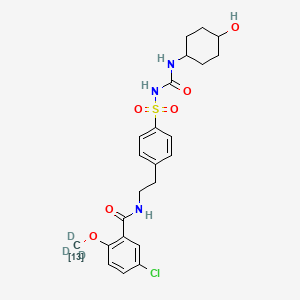
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)

![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
